molecular formula C19H18F3N5O B2626763 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide CAS No. 2192745-68-7

2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide

Cat. No.: B2626763
CAS No.: 2192745-68-7
M. Wt: 389.382
InChI Key: GKOSHIWXOPXMJD-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a benzodiazole ring, a pyridine ring with a trifluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or alkyl group.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The benzodiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The trifluoromethyl group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is unique due to its combination of three distinct rings and the presence of a trifluoromethyl group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-6-17(23-9-13)26-8-7-14(10-26)25-18(28)11-27-12-24-15-3-1-2-4-16(15)27/h1-6,9,12,14H,7-8,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOSHIWXOPXMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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